molecular formula C10H13ClN2 B13569424 (S)-2-(4-Chlorophenyl)piperazine

(S)-2-(4-Chlorophenyl)piperazine

Cat. No.: B13569424
M. Wt: 196.67 g/mol
InChI Key: OTOVNNDSINVUBR-SNVBAGLBSA-N
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Description

rel-(2R)-2-(4-chlorophenyl)piperazine: is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmacologically active compounds, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rel-(2R)-2-(4-chlorophenyl)piperazine typically involves the reaction of 4-chlorophenylamine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating .

Industrial Production Methods: : Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of rel-(2R)-2-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of serotonin and dopamine receptors, leading to its effects on mood and cognition . The compound’s binding to these receptors can influence various signaling pathways, contributing to its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : rel-(2R)-2-(4-chlorophenyl)piperazine is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity towards biological targets. This stereochemical configuration can result in distinct pharmacological profiles compared to its analogs .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)piperazine

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1

InChI Key

OTOVNNDSINVUBR-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@H](CN1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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